N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O5S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor or an intermediate in the synthesis of a wide array of novel heterocyclic compounds. Research has demonstrated the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, studies have outlined the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds, showcasing their significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, these synthesized compounds have been identified as cyclooxygenase inhibitors, further emphasizing their potential in therapeutic applications.
Antimicrobial Activity
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial efficacy. The synthesis of pyrimidinones, oxazinones, and their derivatives using related starting materials has demonstrated promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Radioligand Development for PET Imaging
Compounds structurally related to the specified chemical have been explored for their potential in radioligand development for positron emission tomography (PET) imaging. The synthesis of selective radioligands for imaging translocator proteins (18 kDa) with PET highlights the compound's role in advancing neuroimaging techniques, enabling the study of various neurological conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis of Anticonvulsant Agents
Further research into derivatives of pyrimidine has led to the synthesis of compounds with potential anticonvulsant activities. The direct synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives explores their effectiveness as possible anticonvulsants, shedding light on the therapeutic potential of these compounds in treating convulsive disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-6-14-22-17-16(19(27)25(3)20(28)24(17)2)18(23-14)31-10-15(26)21-12-8-7-11(29-4)9-13(12)30-5/h7-9H,6,10H2,1-5H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWMWLNTVGFLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.